2,5,7-Trichloro-3-fluoro-1,6-naphthyridine
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Overview
Description
2,5,7-Trichloro-3-fluoro-1,6-naphthyridine is a heterocyclic aromatic compound that belongs to the naphthyridine family. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a naphthyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-3-fluoro-1,6-naphthyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific solvents can further enhance the reaction efficiency and selectivity.
Types of Reactions:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under appropriate conditions.
Coupling Reactions: The presence of halogen atoms also makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine derivative.
Scientific Research Applications
2,5,7-Trichloro-3-fluoro-1,6-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, including potential pharmaceuticals. Its halogenated structure may impart biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic applications includes studies on its antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets is of particular interest.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-3-fluoro-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its halogen atoms can form strong interactions with protein targets, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,5,7-Trichloro-1,6-naphthyridine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Fluoro-1,6-naphthyridine: Contains only the fluorine atom, providing a simpler structure for comparison.
2,5-Dichloro-3-fluoro-1,6-naphthyridine: Similar but with one less chlorine atom, affecting its physical and chemical properties.
Uniqueness: 2,5,7-Trichloro-3-fluoro-1,6-naphthyridine is unique due to the specific combination of three chlorine atoms and one fluorine atom on the naphthyridine ring. This unique substitution pattern influences its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,5,7-trichloro-3-fluoro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-6-2-5-3(7(10)14-6)1-4(12)8(11)13-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMWENYYUJVSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1F)Cl)C=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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